1-Adamantanecarbonyl chloride synthesis from 1-adamantanecarboxylic acid
1-Adamantanecarbonyl chloride synthesis from 1-adamantanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Adamantanecarbonyl chloride is a key intermediate in the synthesis of a wide range of pharmaceutical and specialty chemical compounds.[1] Its rigid, three-dimensional adamantane (B196018) cage structure imparts unique properties such as high stability and lipophilicity to the resulting molecules.[1] This technical guide provides an in-depth overview of the synthesis of 1-adamantanecarbonyl chloride from 1-adamantanecarboxylic acid, focusing on common laboratory-scale methodologies. Detailed experimental protocols, a comparative analysis of reagents, and relevant analytical data are presented to assist researchers in the efficient and safe production of this versatile building block.
Introduction
1-Adamantanecarbonyl chloride, also known as 1-adamantoyl chloride, is a reactive acyl chloride derivative of 1-adamantanecarboxylic acid.[1] The conversion of the carboxylic acid to the more reactive acyl chloride is a fundamental transformation in organic synthesis, enabling subsequent reactions such as amidation and esterification.[2][3] The primary methods for this conversion involve the use of chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][5] This guide will detail the synthesis, including reaction mechanisms, experimental procedures, and characterization of the final product.
Synthetic Methodologies
The synthesis of 1-adamantanecarbonyl chloride is most commonly achieved by reacting 1-adamantanecarboxylic acid with an excess of a chlorinating agent. The two most prevalent and effective reagents for this transformation are thionyl chloride and oxalyl chloride.
Reaction with Thionyl Chloride
The reaction of 1-adamantanecarboxylic acid with thionyl chloride is a widely used method for the preparation of 1-adamantanecarbonyl chloride.[5][6] The reaction proceeds by nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion.[4]
Reaction Scheme:
Caption: Reaction of 1-Adamantanecarboxylic Acid with Thionyl Chloride.
Reaction with Oxalyl Chloride
Oxalyl chloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides.[5][7] The reaction with oxalyl chloride is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl), which simplifies purification.[5] A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to facilitate the reaction.
Reaction Scheme:
Caption: Reaction of 1-Adamantanecarboxylic Acid with Oxalyl Chloride.
Experimental Protocols
Synthesis using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of acyl chlorides.[4][5]
Materials:
-
1-Adamantanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Rotary evaporator
-
Standard glassware for reflux under anhydrous conditions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), place 1-adamantanecarboxylic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) and a minimal amount of anhydrous solvent if necessary to ensure stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude 1-adamantanecarbonyl chloride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane.
Synthesis using Oxalyl Chloride
This protocol is based on a general method for the preparation of acyl chlorides using oxalyl chloride.[5]
Materials:
-
1-Adamantanecarboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Standard glassware for reaction under an inert atmosphere
Procedure:
-
To a suspension of 1-adamantanecarboxylic acid in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (typically 1.5-2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution stops and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 1-adamantanecarbonyl chloride can be used directly or purified by vacuum distillation or recrystallization.
Data Presentation
Table 1: Physical and Chemical Properties of 1-Adamantanecarbonyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 2094-72-6 | [1][8] |
| Molecular Formula | C₁₁H₁₅ClO | [1][9] |
| Molecular Weight | 198.69 g/mol | [1][9] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | 49-51 °C | |
| Boiling Point | 135-136 °C at 10 mmHg |
Table 2: Spectroscopic Data for 1-Adamantanecarbonyl Chloride
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR (in CCl₄) | Chemical shifts for adamantane protons | [10] |
| ¹³C NMR | Adamantane and carbonyl carbon signals | [11] |
| IR Spectrum | Strong C=O stretch characteristic of acyl chlorides | [9] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern | [9] |
Experimental Workflow and Logic
The overall process for the synthesis and purification of 1-adamantanecarbonyl chloride can be visualized as a sequential workflow.
Caption: General workflow for the synthesis of 1-adamantanecarbonyl chloride.
Safety Considerations
Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents that react violently with water.[4][5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The gaseous byproducts (HCl, SO₂, CO, CO₂) are also toxic and should be properly trapped.
Conclusion
The synthesis of 1-adamantanecarbonyl chloride from 1-adamantanecarboxylic acid is a straightforward and efficient process when conducted with the appropriate reagents and precautions. Both thionyl chloride and oxalyl chloride are effective chlorinating agents for this transformation. The choice of reagent may depend on the desired reaction conditions and the scale of the synthesis. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize and characterize this important chemical intermediate for applications in drug discovery and materials science.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. Oxalyl Chloride [commonorganicchemistry.com]
- 6. dakenchem.com [dakenchem.com]
- 7. datapdf.com [datapdf.com]
- 8. 1-Adamantanecarbonyl chloride | C11H15ClO | CID 98915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Adamantanecarboxylic acid chloride [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Adamantanecarbonyl chloride(2094-72-6) 13C NMR [m.chemicalbook.com]
